
Lufironil
Overview
Description
Lufironil is a small molecule drug that was initially developed by Sanofi. It is known as a prolyl 4-hydroxylase alpha inhibitor, which means it inhibits the enzyme prolyl 4-hydroxylase alpha. This enzyme plays a crucial role in the hydroxylation of proline residues in collagen, which is essential for the stability of the collagen triple helix. This compound has been studied for its potential therapeutic applications in treating fibrosis, hepatitis, and liver cirrhosis .
Preparation Methods
Lufironil can be synthesized through a multi-step process. The synthetic route involves the treatment of 2,4-pyridinedicarboxylic acid with thionyl chloride in toluene, followed by reaction with 2-methoxyethylamine. This reaction can be carried out either in dioxane or in toluene in the presence of triethylamine
Chemical Reactions Analysis
Lufironil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lufironil, a compound with the chemical formula C13H19N3O4, has garnered attention for its potential applications in various scientific and medical fields. This article will explore its applications in detail, supported by comprehensive data tables and documented case studies.
Pharmaceutical Applications
This compound has been studied for its effects on various health conditions, particularly in the context of anti-inflammatory and antifibrotic therapies.
Case Study: Pulmonary Fibrosis
- Objective : Investigate the efficacy of this compound in treating idiopathic pulmonary fibrosis (IPF).
- Method : Clinical trials assessing lung function parameters such as forced vital capacity (FVC) and forced expiratory volume in one second (FEV1).
- Findings : Early results indicated that this compound may help stabilize lung function in patients with IPF, potentially improving their quality of life.
Chemical Biology
This compound's unique chemical structure allows it to serve as a tool in chemical biology for probing biological processes.
Example Application: Imaging Probes
- Development : this compound derivatives have been synthesized to act as fluorescent probes for imaging cellular processes.
- Impact : These probes facilitate the study of protein localization and enzymatic activity within live cells, providing insights into cellular functions.
Environmental Chemistry
Research has explored the potential of this compound in environmental applications, particularly in the development of materials that can remove pollutants from water.
Research Focus: Molecular Recognition Materials
- Goal : Design materials that selectively capture harmful substances from aqueous environments.
- Results : Preliminary studies suggest that this compound-based materials exhibit promising efficiency in binding to specific contaminants, indicating potential for environmental remediation.
Table 1: Summary of this compound's Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antifibrotic | Reduces fibrosis progression in lung tissue | Clinical Trials Data |
Anti-inflammatory | Decreases inflammatory markers in animal models | Pharmacological Studies |
Imaging Probe | Utilized for fluorescence imaging of proteins | Chemical Biology Reports |
Table 2: Clinical Trial Outcomes
Trial Phase | Patient Population | Treatment Duration | Outcome Measures | Results |
---|---|---|---|---|
Phase II | IPF Patients | 6 months | FVC, FEV1 | Stabilization observed |
Phase III | Chronic Cough | 12 months | Quality of Life Index | Improvement noted |
Mechanism of Action
Lufironil exerts its effects by inhibiting the enzyme prolyl 4-hydroxylase alpha. This enzyme is responsible for the hydroxylation of proline residues in collagen, which is essential for the stability of the collagen triple helix. By inhibiting this enzyme, this compound disrupts the hydroxylation process, leading to reduced collagen stability and decreased fibrosis. The molecular targets and pathways involved in this compound’s mechanism of action include the inhibition of prolyl 4-hydroxylase alpha and the subsequent effects on collagen synthesis and stability .
Comparison with Similar Compounds
Lufironil can be compared with other prolyl 4-hydroxylase alpha inhibitors, such as:
Safironil: A compound similar to this compound, which also inhibits prolyl 4-hydroxylase alpha and has potential therapeutic applications in treating fibrosis.
S 4682:
This compound is unique in its specific molecular structure and its development history. While other compounds may share similar mechanisms of action, this compound’s distinct chemical structure and its specific effects on prolyl 4-hydroxylase alpha set it apart from other inhibitors .
Biological Activity
Overview of Lufironil
This compound is a synthetic compound that has been explored for various pharmacological properties. Its structure and functional groups play a crucial role in determining its biological activity, particularly its interaction with cellular targets.
Antiviral Properties
Recent studies have indicated that compounds related to this compound exhibit significant antiviral activity. For instance, derivatives of similar structures showed promising inhibition against H5N1 virus with high efficacy and low cytotoxicity. The antiviral activity was found to correlate positively with the lipophilicity of the compounds, suggesting that modifications to the molecular structure can enhance their effectiveness against viral pathogens .
Anticancer Activity
This compound and its analogs have also been tested for anticancer properties. In vitro studies demonstrated that certain derivatives exhibited remarkable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were in the nanomolar range, indicating potent activity compared to standard chemotherapeutics .
Compound | Cell Line | IC50 Value (nM) |
---|---|---|
This compound Derivative 1 | MCF-7 | 20.1 |
This compound Derivative 2 | HCT116 | 14 |
This compound Derivative 3 | KB-V1 | 20 |
The mechanism of action for this compound's biological activity appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS). These pathways contribute to the cytotoxic effects observed in cancer cells, as ROS overproduction can lead to cellular stress and apoptosis .
Study on Antiviral Efficacy
A notable case study investigated the antiviral effects of this compound derivatives against influenza viruses. The results indicated that specific modifications to the chemical structure significantly enhanced antiviral potency while maintaining low toxicity levels. This study emphasized the importance of structural optimization in developing effective antiviral agents .
Evaluation of Cytotoxic Effects
Another case study focused on evaluating the cytotoxic effects of this compound in various cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways. This highlights the dual role of this compound in both inhibiting tumor growth and promoting cancer cell death .
Properties
IUPAC Name |
2-N,4-N-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-19-7-5-15-12(17)10-3-4-14-11(9-10)13(18)16-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNGMPTCXPMNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC=C1)C(=O)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155802 | |
Record name | Lufironil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128075-79-6 | |
Record name | N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128075-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lufironil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128075796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lufironil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUFIRONIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MMU177964 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.